ジデメチルクロロシタロプラム塩酸塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Didemethyl Chloro Citalopram Hydrochloride is a derivative of Citalopram, a well-known selective serotonin reuptake inhibitor (SSRI) used primarily as an antidepressant.

科学的研究の応用

Didemethyl Chloro Citalopram Hydrochloride has diverse applications in scientific research:

Chemistry: Used as a reference standard in analytical chemistry for the quantification of impurities in pharmaceutical formulations.

Biology: Studied for its interactions with biological macromolecules and potential effects on cellular processes.

Medicine: Investigated for its pharmacological properties and potential therapeutic applications in treating neurological disorders.

Industry: Utilized in the development of new antidepressant drugs and as an intermediate in the synthesis of other pharmaceutical compounds

作用機序

Target of Action

Didemethyl Chloro Citalopram Hydrochloride primarily targets the serotonin transporter (SERT) . SERT is a type of solute carrier family 6 (neurotransmitter transporter, serotonin) protein that is responsible for the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron .

Mode of Action

Didemethyl Chloro Citalopram Hydrochloride is a selective serotonin reuptake inhibitor (SSRI) . It works by inhibiting the reuptake of serotonin, thereby increasing the availability of serotonin in the synaptic cleft . This leads to the potentiation of serotonergic activity in the central nervous system (CNS) . It has minimal effects on dopamine and norepinephrine transportation and virtually no affinity for muscarinic, histaminergic, or GABAergic receptors .

Biochemical Pathways

The increased serotonin in the synaptic cleft enhances serotonergic transmission, which can affect various biochemical pathways. For instance, it has been suggested that citalopram may inhibit CalDAG-GEFI/Rap1 signaling and competitively antagonize GPVI in platelets . These pathways play crucial roles in platelet activation and aggregation .

Pharmacokinetics

The pharmacokinetics of Didemethyl Chloro Citalopram Hydrochloride involves extensive hepatic metabolism, primarily via CYP3A4 and 2C19 . The compound has a mean terminal half-life of about 35 hours . With once-daily dosing, steady-state plasma concentrations are achieved within approximately one week .

Result of Action

The inhibition of serotonin reuptake results in an overall increase in serotonergic activity in the CNS. This can lead to improved mood and reduced symptoms of depression .

Action Environment

The action of Didemethyl Chloro Citalopram Hydrochloride can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by the same liver enzymes (CYP3A4 and 2C19) can affect its metabolism and, consequently, its efficacy . Additionally, factors such as age, liver function, and genetic variations in the metabolizing enzymes can also influence the drug’s action .

生化学分析

Biochemical Properties

Didemethyl Chloro Citalopram Hydrochloride interacts with various enzymes and proteins. It is a derivative of Citalopram, which is known to inhibit serotonin reuptake in the central nervous system (CNS), potentially through the inhibition of the serotonin transporter (solute carrier family 6 member 4, SLC6A4)

Cellular Effects

Its parent compound, Citalopram, has been shown to have significant effects on various types of cells and cellular processes . For instance, Citalopram has been found to induce G1/G0 phase cell cycle arrest and promote apoptosis in human laryngeal carcinoma HEP-2 cells

Molecular Mechanism

It is known that Citalopram, the parent compound, exerts its effects at the molecular level by inhibiting the reuptake of serotonin, potentially through the inhibition of the serotonin transporter (SLC6A4) . This suggests that Didemethyl Chloro Citalopram Hydrochloride may have a similar mechanism of action.

Metabolic Pathways

Didemethyl Chloro Citalopram Hydrochloride is metabolized by the hepatic cytochrome P450 system. The formation of R/S-demethylcitalopram is catalyzed by the isoenzymes CYP2C19, CYP3A4, and CYP2D6 . The subsequent N-demethylation to R/S-didesmethylcitalopram is mediated by CYP2D6 .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Didemethyl Chloro Citalopram Hydrochloride involves multiple steps, starting from the parent compound, Citalopram. The process typically includes:

Demethylation: Removal of methyl groups from Citalopram using reagents such as boron tribromide (BBr3) or lithium aluminum hydride (LiAlH4).

Chlorination: Introduction of a chlorine atom through chlorination reactions using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).

Hydrochloride Formation: Conversion to the hydrochloride salt form by reacting with hydrochloric acid (HCl) under controlled conditions

Industrial Production Methods

Industrial production of Didemethyl Chloro Citalopram Hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

化学反応の分析

Types of Reactions

Didemethyl Chloro Citalopram Hydrochloride undergoes various chemical reactions, including:

Oxidation: Can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions using hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophilic substitution reactions with reagents such as sodium hydroxide (NaOH) or potassium cyanide (KCN)

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral medium.

Reduction: H2 gas with Pd/C catalyst under atmospheric pressure.

Substitution: NaOH or KCN in aqueous or alcoholic medium

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with functional groups like hydroxyl or cyano

類似化合物との比較

Similar Compounds

Citalopram: The parent compound, a widely used SSRI.

Desmethyl Citalopram: A metabolite of Citalopram with one less methyl group.

Didemethyl Citalopram: Another metabolite with two less methyl groups but without the chlorine atom

Uniqueness

Didemethyl Chloro Citalopram Hydrochloride is unique due to the presence of the chlorine atom, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to its analogs. This structural modification can influence the compound’s binding affinity, metabolic stability, and overall efficacy in therapeutic applications .

特性

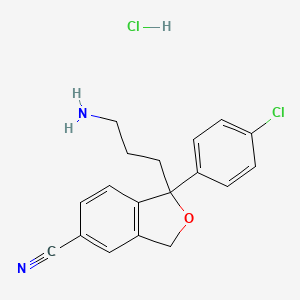

IUPAC Name |

1-(3-aminopropyl)-1-(4-chlorophenyl)-3H-2-benzofuran-5-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN2O/c19-16-5-3-15(4-6-16)18(8-1-9-20)17-7-2-13(11-21)10-14(17)12-22-18/h2-7,10H,1,8-9,12,20H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWLLOQFYAPCTPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)C#N)C(O1)(CCCN)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887354-48-5 |

Source

|

| Record name | 1-(3-Aminopropyl)-1-(4-chlorophenyl)-1,3-dihydro-5-isobenzofurancarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887354-48-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。